molecular formula C18H14ClN5 B13372092 4-Amino-2-(benzylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile

4-Amino-2-(benzylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile

Cat. No.: B13372092
M. Wt: 335.8 g/mol
InChI Key: FCPUBGNNVUIIOU-UHFFFAOYSA-N
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Description

4-Amino-2-(benzylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes an amino group, a benzylamino group, a chlorophenyl group, and a pyrimidinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, followed by cyclization with guanidine to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-Amino-2-(benzylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzylamino)-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C18H14ClN5

Molecular Weight

335.8 g/mol

IUPAC Name

4-amino-2-(benzylamino)-6-(4-chlorophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H14ClN5/c19-14-8-6-13(7-9-14)16-15(10-20)17(21)24-18(23-16)22-11-12-4-2-1-3-5-12/h1-9H,11H2,(H3,21,22,23,24)

InChI Key

FCPUBGNNVUIIOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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